2,4-dichloro-N-(4-pyrrolidin-1-ylphényl)benzamide

Vue d'ensemble

Description

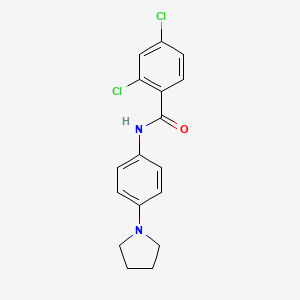

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a pyrrolidine ring attached to the phenyl group through an amide linkage

Applications De Recherche Scientifique

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or protein, thereby altering its activity .

Biochemical Pathways

Based on the activities of similar compounds, it could potentially affect pathways related to cell growth, metabolism, and signal transduction .

Result of Action

Based on the activities of similar compounds, it could potentially have effects on cell growth, metabolism, and signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide . .

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution

Cellular Effects

It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 4-aminopyrrolidine.

Amide Formation: The carboxylic acid group of 2,4-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This activated intermediate then reacts with 4-aminopyrrolidine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide can be scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the benzene ring or the pyrrolidine ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Depending on the nucleophile used, products such as 2,4-diamino-N-(4-pyrrolidin-1-ylphenyl)benzamide or 2,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide can be formed.

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or amines.

Hydrolysis: Hydrolysis results in the formation of 2,4-dichlorobenzoic acid and 4-aminopyrrolidine.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-N-(2-pyrimidinyl)benzamide

- 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide

- 2,4-Dichloro-4-cyano-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide

Uniqueness

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable scaffold for drug discovery and development.

Activité Biologique

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

The structure of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide features:

- Two chlorine atoms at the 2 and 4 positions of the benzene ring.

- A pyrrolidine ring attached to the phenyl group via an amide linkage.

This configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Target Interactions

The compound is hypothesized to interact with various proteins and enzymes. Similar compounds have shown that they can bind to active sites of enzymes or receptors, altering their function. This interaction may affect biochemical pathways related to:

- Cell growth

- Metabolism

- Signal transduction

Biochemical Pathways

Research indicates that 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide may influence several key pathways:

- Cellular proliferation : Potentially affecting cancer cell growth.

- Inflammatory response : Involvement in anti-inflammatory mechanisms.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, derivatives with similar structures have been evaluated against various cancer cell lines, showcasing significant inhibitory effects. In particular:

- IC50 values (the concentration required to inhibit cell growth by 50%) were assessed in multiple studies:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | A549 (Lung cancer) | Not directly reported |

| Similar derivatives | HeLa (Cervical cancer) | 3.72 ± 0.91 |

| Similar derivatives | MCF-7 (Breast cancer) | 9.23 ± 0.56 |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may exhibit activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds ranged between 3.12 and 12.5 μg/mL, indicating promising antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide:

- Anticancer Evaluation : In vitro studies demonstrated that similar compounds effectively inhibited tumor growth in various cancer models, suggesting that this compound could be developed further for therapeutic use .

- Antimicrobial Testing : Research on pyrrolyl benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with some exhibiting MIC values comparable to established treatments .

- Mechanistic Studies : Investigations into the biochemical pathways affected by this compound revealed potential interactions with key enzymes involved in cellular signaling and metabolism .

Propriétés

IUPAC Name |

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQZLAMXGZTLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323961 | |

| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

251097-22-0 | |

| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.